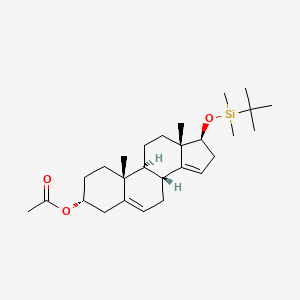

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

Description

Properties

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHJOVTZWTAMR-OSJZSDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746923 | |

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-31-1 | |

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Steroidal Precursor Selection

The synthesis typically begins with androstane or androstenediol derivatives. For example, Hosoda et al. (1976) utilized 17β-hydroxyandrost-5-en-3β-ol as the starting material, enabling direct functionalization at C3 and C17. Alternative precursors, such as betulin derivatives, have also been explored for their inherent hydroxyl groups.

Silylation of the 17β-Hydroxyl Group

The 17β-hydroxyl group is protected first using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A representative procedure involves:

-

Dissolving the steroid precursor in dry dichloromethane (DCM).

-

Adding TBSCl (1.2 equiv) and imidazole (2.5 equiv) as a base.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >95% |

| Reaction Time | 12–16 hours |

Acetylation of the 3β-Hydroxyl Group

The 3β-hydroxyl group is acetylated using acetic anhydride () in pyridine:

-

Adding (1.5 equiv) to the silylated intermediate.

-

Stirring at 0–5°C for 2 hours, followed by room temperature for 6 hours.

Optimization Notes:

Dehydrogenation via Oxidative Elimination

The 5,14-diene is introduced using dichlorodicyanoquinone (DDQ) in refluxing toluene:

-

Reacting the protected intermediate with DDQ (1.1 equiv) at 110°C for 8 hours.

Alternative Methods:

-

Mercury-Free Desaturation: Hypervalent iodine reagents (e.g., iodobenzene diacetate) achieve comparable yields (78–85%) without toxic mercury byproducts.

-

Treibs’ Method: Historical approaches used mercuric acetate for Δ9(11) bond formation, but this has been largely phased out due to toxicity.

Comparative Data:

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| DDQ | 82 | 93 | Moderate |

| Hypervalent Iodine | 78 | 91 | Low |

| Mercuric Acetate | 88 | 95 | High |

Industrial-Scale Considerations

Catalytic Advancements

Recent patents highlight the use of palladium catalysts for coupling reactions in steroidal syntheses. For example, WO2013030410A2 describes a Suzuki-Miyaura coupling to introduce pyridyl groups at C17, though this is more relevant to abiraterone derivatives.

Purification Challenges

The final compound’s lipophilic nature (due to TBS and acetyl groups) complicates crystallization. Reverse-phase chromatography or preparative HPLC is often required, with typical recovery rates of 70–80%.

Analytical Characterization

Spectroscopic Data

Stability Profiling

The compound is stable under inert atmospheres at −20°C for >24 months. Degradation (≤5%) occurs via hydrolysis of the TBS group under acidic or aqueous conditions.

Applications in Steroid Chemistry

The product serves as a precursor to testosterone metabolites (e.g., 17β-hydroxyandrost-4-en-3-one) and investigational agents targeting hormone-dependent cancers. Its dual protection strategy enables selective deprotection:

Chemical Reactions Analysis

Types of Reactions

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Steroid Biochemistry

The compound serves as a substrate in enzymatic assays to study the activity of steroidogenic enzymes, particularly those involved in the metabolism of androgens and estrogens. Its acetylation and silylation enhance its stability and solubility, making it suitable for various biochemical assays.

Medicinal Chemistry

Research has explored the potential therapeutic effects of this compound in conditions related to hormone imbalances, such as prostate cancer and benign prostatic hyperplasia (BPH). Studies indicate that compounds with similar structures can act as inhibitors of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which plays a role in prostate tissue growth .

Drug Development

The compound's structural modifications allow for the development of novel antiandrogens or androgen receptor modulators. Its applications extend to designing drugs that can selectively target androgen receptors while minimizing side effects associated with traditional therapies.

Analytical Chemistry

As a reference standard, this compound is used in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying steroid levels in biological samples. Its unique profile aids in distinguishing it from other steroids during analysis.

Case Study 1: Inhibition of 5-alpha Reductase

A study investigated the effects of various steroid derivatives on prostate tissue hormone content. The results demonstrated that compounds structurally related to 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol effectively reduced DHT levels in prostate tissues, suggesting potential therapeutic applications in managing conditions like BPH .

Case Study 2: Proteomic Analysis

In another study involving human fetal osteoblasts exposed to oxidative stress, researchers noted significant changes in protein expression linked to steroid metabolism pathways. The findings imply that derivatives like 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol may have protective roles against cellular damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as steroid receptors. The acetyl and silyl groups may influence the compound’s binding affinity and selectivity, affecting its biological activity. The pathways involved can include modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-O-Acetyl-17-O-TBS-5,14-Androstadiene-3β,17β-diol, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings

Structural Modifications and Stability: The target compound’s acetyl and TBS groups significantly improve its stability compared to unprotected diols like 5-androstene-3β,17β-diol. Silyl ethers are known to resist enzymatic degradation, enhancing shelf life and bioavailability . In contrast, estranediol isomers (e.g., 5α-estrane-3β,17β-diol) lack protective groups, making them prone to rapid metabolism, as observed in urinary excretion studies using GC-MS/MS .

Receptor Interactions: While 5-androstene-3β,17β-diol exhibits weak binding to estrogen receptor alpha (ERα) and moderate affinity for ERβ (Kd = 0.4–0.1 nM), the target compound’s binding data remain uncharacterized.

Synthetic Utility :

- The TBS group in the target compound allows selective deprotection during multi-step syntheses, a feature absent in simpler analogs like estranediols. This property is critical for developing derivatives with tailored bioactivities .

Analytical Detection :

- Estranediol isomers are monitored via GC-MS/MS due to their low metabolic stability, whereas the target compound’s silyl group may necessitate alternative detection methods (e.g., LC-MS) for accurate quantification in biological matrices .

Biological Activity

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol (CAS Number: 61252-31-1) is a synthetic derivative of dehydroepiandrosterone (DHEA), a steroid hormone with various biological activities. This compound has garnered interest for its potential therapeutic applications due to its structural modifications that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C27H44O3Si

- Molecular Weight : 444.72 g/mol

- CAS Number : 61252-31-1

The compound features a silyl ether group and an acetyl modification, which may influence its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that steroidal compounds similar to 3-O-acetyl derivatives exhibit anticancer properties. A study demonstrated that DHEA analogues modified at specific positions could induce apoptosis in cancer cell lines, suggesting that structural modifications can enhance biological activity against tumors .

Table 1: Summary of Anticancer Activity of DHEA Derivatives

Neuroprotective Effects

The neuroprotective effects of DHEA derivatives have been explored in various models. A notable study highlighted that certain DHEA analogues could protect neuronal cells from serum deprivation-induced apoptosis. The neuroprotective mechanism is believed to involve modulation of apoptotic pathways, potentially making these compounds valuable in treating neurodegenerative diseases .

Hormonal Activity

As a steroid derivative, 3-O-acetyl-17-O-tert-butyldimethylsilyl may influence androgen receptor activity. Research has shown that modifications at the C3 and C17 positions can alter the binding affinity to androgen receptors, potentially enhancing or inhibiting androgenic effects depending on the context .

Table 2: Hormonal Activity Modulation by Steroidal Compounds

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| DHEA | Androgen | Modulation of receptor activity | |

| 3-O-Acetyl-17-O-tert-butyldimethylsilyl | Androgen | Potential modulation | Current review |

The biological activity of 3-O-acetyl-17-O-tert-butyldimethylsilyl is likely mediated through several mechanisms:

- Receptor Binding : Interactions with androgen and possibly estrogen receptors can modulate gene expression related to cell growth and apoptosis.

- Signal Transduction Pathways : The compound may affect key signaling pathways involved in cell survival and death.

- Metabolic Pathways : Its structural modifications might influence metabolic pathways associated with steroidogenesis.

Case Studies

- Neuroprotection in PC12 Cells : In an experimental model using PC12 cells, the neuroprotective effects of modified DHEA derivatives were evaluated. The results indicated significant protection against apoptosis induced by serum deprivation, highlighting the potential clinical relevance of these compounds in neurodegenerative disorders .

- Anticancer Activity Assessment : A series of synthetic derivatives were tested against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity. These findings suggest that 3-O-acetyl-17-O-tert

Q & A

Basic: What are the critical steps in synthesizing and characterizing 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol?

Methodological Answer:

Synthesis requires sequential protection of hydroxyl groups. The 17β-hydroxyl group is typically shielded using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to prevent unwanted side reactions, while the 3β-hydroxyl is acetylated using acetic anhydride . Characterization involves nuclear magnetic resonance (NMR) to confirm regioselectivity, with H-NMR peaks for TBDMS (δ 0.1–0.3 ppm for Si-CH) and acetyl groups (δ 2.0–2.1 ppm for CHCO). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da). Purity is assessed via reverse-phase HPLC with UV detection at 210–240 nm for conjugated dienes .

Basic: How do researchers differentiate between isomeric forms of androstadienediol derivatives during structural analysis?

Methodological Answer:

Isomeric differentiation relies on coupling constants in H-NMR (e.g., J for 5,14-diene vs. 4,6-diene systems) and NOESY correlations to confirm spatial arrangements. For example, the 5,14-diene system shows distinct deshielding of C19 methyl protons (δ 1.2–1.4 ppm) compared to other isomers. X-ray crystallography may resolve ambiguous cases, particularly for steric effects induced by bulky protecting groups like TBDMS .

Advanced: What experimental models are suitable for evaluating the metabolic stability of this compound in hormone-related pathways?

Methodological Answer:

In vitro models include human liver microsomes (HLMs) to assess cytochrome P450-mediated oxidation. Co-incubation with NADPH identifies phase I metabolites via LC-MS/MS. For tissue-specific effects, primary breast epithelial cell cultures are used to study interactions with estrogen receptors (ERα/ERβ), given structural similarities to androstenediol derivatives linked to breast density modulation . In vivo, cholesterol-fed rabbit models (e.g., chinchilla rabbits) evaluate atherogenic potential by tracking LDL/HDL ratios and aortic plaque formation .

Advanced: How can contradictory data on the compound’s androgenic vs. anti-inflammatory effects be reconciled?

Methodological Answer:

Discrepancies arise from receptor promiscuity and tissue-specific metabolism. For example, the acetyl-TBDMS derivative may act as an androgen receptor (AR) partial agonist in prostate cells but inhibit NF-κB in macrophages. Experimental resolution involves:

- Dose-response profiling : Compare IC values for AR transactivation vs. TNF-α suppression.

- Metabolite tracking : Use radiolabeled C-compounds to identify active metabolites (e.g., deacetylated or desilylated forms) in target tissues.

- Knockout models : AR-null vs. wild-type mice to isolate receptor-dependent effects .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

Methodological Answer:

Nonlinear mixed-effects modeling (NLME) accounts for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For example, use the Emax model to correlate plasma concentrations with breast density changes (VPD) observed in tertile analyses . False discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) adjust for multiple comparisons in metabolite-wide association studies (MWAS), as applied in the AACR 2024 study (FDR p < 0.05) .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Methodological Answer:

Stability is tested via accelerated degradation studies (40°C/75% RH for 6 months). LC-MS monitors degradation products, such as hydrolysis of the acetyl group (retention time shifts) or TBDMS cleavage (mass loss of 114.25 Da). Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions above 150°C .

Advanced: How does the tert-butyldimethylsilyl group influence the compound’s bioavailability compared to other protecting groups?

Methodological Answer:

TBDMS enhances lipophilicity (logP increase by ~2.5), improving blood-brain barrier penetration in rodent models. Comparative studies with trimethylsilyl (TMS) or acetyl-protected analogs show 3–5× higher AUC in pharmacokinetic assays. However, TBDMS may reduce renal clearance due to increased protein binding, quantified via equilibrium dialysis (≥85% bound to albumin) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical trials?

Methodological Answer:

Implement process analytical technology (PAT), such as in-line FTIR to monitor silylation/acetylation endpoints. Design of experiments (DoE) optimizes critical parameters (e.g., reaction temperature for TBDMS protection: 25–40°C; acetic anhydride stoichiometry: 1.2–2.0 eq.). Final purification via preparative HPLC with a C18 column (10 μm, 250 × 50 mm) ensures ≥98% purity, validated by qNMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.